![molecular formula C18H28ClNO3 B4398910 1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4398910.png)
1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride is a synthetic organic compound with a molecular formula of C18H27NO3 This compound is known for its unique structural features, which include a morpholine ring and a butoxyphenyl group
Preparation Methods
The synthesis of 1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine derivative. The synthetic route may include the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Alkylation: The morpholine derivative is then alkylated with 2,6-dimethylbutyl bromide to introduce the butoxy group.
Coupling Reaction: The alkylated morpholine derivative is coupled with 4-hydroxyacetophenone using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:
4-(2,6-dimethyl-4-morpholinyl)aniline: This compound shares the morpholine ring and dimethyl substitution but lacks the butoxyphenyl group.
2,6-dimethylmorpholine: This compound contains the morpholine ring with dimethyl substitution but lacks the butoxyphenyl and ethanone groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)10-6-7-11-21-18-9-5-4-8-17(18)16(3)20;/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPTTCBUJZQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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